Benzyl 4-{[(cyanomethyl)(propyl)carbamoyl]methyl}piperazine-1-carboxylate
Description
Benzyl 4-{[(cyanomethyl)(propyl)carbamoyl]methyl}piperazine-1-carboxylate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperazine ring substituted with a benzyl group, a cyanomethyl group, and a propylcarbamoyl group, making it a versatile molecule for chemical modifications and functional studies.
Properties
IUPAC Name |
benzyl 4-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c1-2-9-22(10-8-20)18(24)15-21-11-13-23(14-12-21)19(25)26-16-17-6-4-3-5-7-17/h3-7H,2,9-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLVKRLGAMLBBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)CN1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-{[(cyanomethyl)(propyl)carbamoyl]methyl}piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Benzyl Group: Benzylation of the piperazine ring is achieved using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Attachment of the Cyanomethyl Group: The cyanomethyl group is introduced via nucleophilic substitution using cyanomethyl halides.
Addition of the Propylcarbamoyl Group: The propylcarbamoyl group is incorporated through the reaction of the piperazine derivative with propyl isocyanate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Solvent selection, temperature control, and purification methods such as crystallization or chromatography are crucial for obtaining high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the cyanomethyl group, converting it to an amine or aldehyde.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Primary amines, aldehydes.
Substitution: Various alkylated or acylated piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, Benzyl 4-{[(cyanomethyl)(propyl)carbamoyl]methyl}piperazine-1-carboxylate is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets. Its structural features make it a candidate for investigating enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
Medicinally, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties. Research into its potential therapeutic applications is ongoing, focusing on optimizing its efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers, resins, and other materials with specific properties. Its versatility in chemical reactions makes it a valuable intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of Benzyl 4-{[(cyanomethyl)(propyl)carbamoyl]methyl}piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyanomethyl and propylcarbamoyl groups can interact with active sites, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzylpiperazine: A simpler analogue with stimulant properties.
4-Cyanomethylpiperazine: Lacks the benzyl and propylcarbamoyl groups, used in different synthetic applications.
Propylcarbamoylpiperazine: Similar but without the cyanomethyl group, used in medicinal chemistry.
Uniqueness
Benzyl 4-{[(cyanomethyl)(propyl)carbamoyl]methyl}piperazine-1-carboxylate is unique due to its combination of functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in designing compounds with specific solubility and reactivity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
